molecular formula C9H14O2 B1653920 1-Hydroxybicyclo[3.3.1]nonan-3-one CAS No. 20498-02-6

1-Hydroxybicyclo[3.3.1]nonan-3-one

Cat. No. B1653920
M. Wt: 154.21 g/mol
InChI Key: ORACVJSFGOAVME-UHFFFAOYSA-N
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Patent
US06348478B1

Procedure details

50.58 g of cyclohexenone and 72.95 g of methyl acetoacetate were measured and placed in a 1,000 ml flask. 300 ml of methanol was added to prepare the homogeneous solution. The solution was gradually mixed with 101.53 g of 28% sodium methoxide, and the mixture was refluxed in the flask equipped with a Dimroth condenser for 72 hours. The reaction solution was cooled, mixed with 100 ml of an aqueous solution containing 72.12 g of potassium hydroxide, and further refluxed for 13 hours. After the reaction was finished, the solvent was distilled away from the reaction solution under reduced pressure, and the residue was extracted with dichloromethane. The obtained organic layers were integrated, washed with a saturated aqueous solution of sodium chloride, and then dried over MgSO4. The solvent was distilled away under reduced pressure, and the residue was again dissolved in diethyl ether. The solution was reversibly extracted with water, and the obtained water layers were integrated and concentrated. The residue was recrystallized from diethyl ether to obtain the title compound as white crystals (41.19g, 50%).
Quantity
50.58 g
Type
reactant
Reaction Step One
Quantity
72.95 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
101.53 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
72.12 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5]C[CH:3]=[CH:2]1.[C:8]([O:14]C)(=O)[CH2:9][C:10]([CH3:12])=[O:11].C[O-].[Na+].[OH-].[K+]>CO>[OH:11][C:10]12[CH2:12][CH:2]([CH2:1][CH2:6][CH2:5]1)[CH2:3][C:8](=[O:14])[CH2:9]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
50.58 g
Type
reactant
Smiles
C1(C=CCCC1)=O
Step Two
Name
Quantity
72.95 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Three
Name
sodium methoxide
Quantity
101.53 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
aqueous solution
Quantity
100 mL
Type
reactant
Smiles
Step Five
Name
Quantity
72.12 g
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a 1,000 ml flask
CUSTOM
Type
CUSTOM
Details
to prepare the homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed in the flask
CUSTOM
Type
CUSTOM
Details
equipped with a Dimroth condenser for 72 hours
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
TEMPERATURE
Type
TEMPERATURE
Details
further refluxed for 13 hours
Duration
13 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away from the reaction solution under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with dichloromethane
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was again dissolved in diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The solution was reversibly extracted with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
OC12CC(CC(CCC1)C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.19 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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